

# reaction conditions for coupling Tos-PEG2-OH to amines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tos-PEG2-OH**

Cat. No.: **B178733**

[Get Quote](#)

## Application Notes: Coupling of Tos-PEG2-OH to Amines

### Introduction

The covalent modification of molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug delivery and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. **Tos-PEG2-OH**, or 2-(2-(tosyloxy)ethoxy)ethan-1-ol, is a valuable heterobifunctional PEG linker. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with primary and secondary amines to form stable secondary or tertiary amine linkages, respectively. The terminal hydroxyl group can be further functionalized, making **Tos-PEG2-OH** a versatile building block in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) or PROTACs.

### Reaction Principle

The coupling of **Tos-PEG2-OH** to an amine proceeds via a nucleophilic substitution reaction (SN<sub>2</sub>). The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom adjacent to the tosylate group. The tosylate anion, a very stable leaving group due to resonance stabilization, is subsequently displaced, forming a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion.

## Key Considerations for Successful Coupling

- **Choice of Amine:** Primary amines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines and may require more forcing reaction conditions (e.g., higher temperatures, stronger bases).
- **Stoichiometry:** The molar ratio of the amine to **Tos-PEG2-OH** can influence the reaction outcome. An excess of the amine is often used to ensure complete conversion of the **Tos-PEG2-OH** and to minimize the formation of di-pegylated byproducts if the amine is difunctional.
- **Base Selection:** A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used to scavenge the p-toluenesulfonic acid byproduct without competing with the amine nucleophile. For less reactive amines, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.
- **Solvent Choice:** The reaction is typically performed in a polar aprotic solvent that can dissolve both reactants, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (CH<sub>3</sub>CN), or tetrahydrofuran (THF). The choice of solvent can influence the reaction rate.
- **Temperature and Reaction Time:** The reaction temperature and duration are critical parameters. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. Reaction progress should be monitored by an appropriate analytical technique to determine the optimal reaction time.
- **Purification:** After the reaction, the product needs to be purified to remove unreacted starting materials, the tosylate byproduct, and the base. Common purification techniques include extraction, precipitation, and column chromatography.

## Experimental Protocols

### Protocol 1: General Procedure for Coupling **Tos-PEG2-OH** with a Primary Aliphatic Amine

This protocol describes a general method for the coupling of **Tos-PEG2-OH** with a primary aliphatic amine using triethylamine as a base in DMF.

**Materials:**

- **Tos-PEG2-OH**
- Primary aliphatic amine
- Triethylamine (TEA)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography elution

**Equipment:**

- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or argon inlet
- Syringes
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

**Procedure:**

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add **Tos-PEG2-OH** (1.0 eq). Dissolve the **Tos-PEG2-OH** in anhydrous DMF.
- Addition of Amine and Base: Add the primary aliphatic amine (1.2 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, the temperature can be increased to 40-60 °C.
- Workup: Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amine-PEG2-OH product.
- Characterization: Confirm the identity and purity of the product using NMR spectroscopy (<sup>1</sup>H and <sup>13</sup>C) and mass spectrometry.

## Data Presentation

The following table summarizes representative reaction conditions and yields for the amination of tosylated polyethylene glycols of varying lengths. While specific data for **Tos-PEG2-OH** is limited in the literature, these examples provide a useful guide for optimizing the reaction conditions.

| PEG Derivative                | Amine/ Nucleophile  | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)       | Reference     |
|-------------------------------|---------------------|------|---------|------------------|----------|-----------------|---------------|
| Tos-PEG-Tos                   | Ammonium Hydroxide  | -    | Water   | 100              | 24       | ~90             | Not specified |
| Tos-PEG-OH                    | Sodium Azide        | -    | DMF     | 90               | 12       | >95 (for azide) | [1]           |
| Mesyl-PEG-OH                  | Ammonia             | -    | -       | -                | -        | >95             | [1]           |
| Tos-PEG-OH                    | Sodium Hydrosulfide | -    | Water   | 60               | 2        | >95 (for thiol) | [1]           |
| PEG-Tosylate                  | Primary Amine       | TEA  | Toluene | RT               | 12       | Not specified   | [2]           |
| Triethylenglycol monotosylate | Sodium Azide        | -    | DMSO    | 50               | 3        | Not specified   | [1]           |

Note: The yields reported are for the substitution product. The conversion of azide to amine in a subsequent reduction step is typically high (>90%). The reaction conditions and yields can vary significantly depending on the specific amine and the purity of the starting materials.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the coupling of **Tos-PEG2-OH** to a primary amine.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [reaction conditions for coupling Tos-PEG2-OH to amines]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178733#reaction-conditions-for-coupling-tos-peg2-oh-to-amines>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)